2,3-Difluoro-5-(trifluoromethyl)pyridine

Beschreibung

Structural Characterization

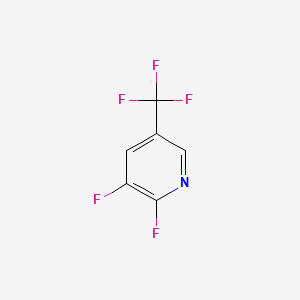

2,3-Difluoro-5-(trifluoromethyl)pyridine possesses the molecular formula C₆H₂F₅N with a molecular weight of 183.08 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature follows systematic naming conventions, designating it as this compound. The structural framework consists of a six-membered aromatic pyridine ring containing nitrogen at position 1, with fluorine substituents at positions 2 and 3, and a trifluoromethyl group (-CF₃) attached at position 5.

The compound's three-dimensional structure exhibits specific geometric characteristics that influence its chemical behavior and biological activity. The Chemical Abstracts Service registry number 89402-42-6 uniquely identifies this compound in chemical databases. The canonical Simplified Molecular Input Line Entry System representation is FC1=C(F)N=CC(=C1)C(F)(F)F, which provides a linear notation for the molecular structure. The International Chemical Identifier key XIFCGIKPAAZFFS-UHFFFAOYSA-N serves as a unique identifier for computational chemistry applications.

Physical characterization reveals that this compound exists as a clear, colorless liquid at ambient temperature. The compound exhibits a boiling point of 104°C and demonstrates a density of 1.47 grams per cubic centimeter. These physical properties reflect the significant influence of fluorine substitution on the molecular structure, contributing to increased density and altered thermal characteristics compared to unsubstituted pyridine derivatives.

Spectroscopic analysis provides detailed insights into the compound's electronic structure and bonding patterns. The predicted collision cross section data indicates specific mass-to-charge ratios for various adduct formations, including protonated species ([M+H]⁺) at mass-to-charge ratio 184.01802 with a predicted collision cross section of 127.6 Ų. These spectroscopic characteristics are essential for analytical identification and purity assessment in synthetic applications.

Historical Significance in Fluorinated Pyridine Chemistry

The development of fluorinated pyridine chemistry traces its origins to the early 1960s, when researchers first began exploring systematic methods for incorporating fluorine atoms into heterocyclic structures. The initial synthetic approaches for perfluoropyridine derivatives involved defluorination reactions of perfluoropiperidine, conducted at elevated temperatures using metallic catalysts such as iron or nickel. These pioneering efforts established the foundation for subsequent advances in fluorinated pyridine synthesis.

Significant progress occurred in the mid-1960s when Chambers and colleagues, along with Banks and associates, independently developed improved synthetic methodologies. Their work involved heating pentachloropyridine with anhydrous potassium fluoride in autoclave conditions, achieving perfluoropyridine yields of up to 83% under optimized reaction parameters. This methodology became the commercial standard for perfluoropyridine production and influenced subsequent approaches to partially fluorinated pyridine derivatives.

The synthesis of this compound specifically emerged from advances in selective fluorination techniques during the 1980s. Patent literature from this period documents systematic approaches to preparing this compound through fluorination of halogenated pyridine precursors. The development of effective fluorination protocols using potassium fluoride or cesium fluoride as nucleophilic fluoride sources enabled practical synthetic routes to this valuable intermediate.

Historical synthetic approaches have utilized various starting materials and reaction conditions. One documented method involves contacting 2,3-dihalo-5-(trifluoromethyl)pyridine derivatives with alkali metal fluorides under controlled temperature conditions. Alternative synthetic strategies have employed 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine as a precursor, subjecting it to nucleophilic fluorination reactions. These methodological developments reflected broader trends in organofluorine chemistry toward more selective and efficient fluorination processes.

The evolution of synthetic methodologies for this compound paralleled growing recognition of fluorinated compounds' unique properties in biological systems. The incorporation of multiple fluorine substituents creates distinctive electronic and steric effects that influence molecular interactions with biological targets. This understanding drove continued refinement of synthetic approaches to access diverse fluorinated pyridine structures for pharmaceutical and agrochemical applications.

Key Applications in Agrochemical and Pharmaceutical Research

This compound has established itself as a fundamental building block in agrochemical development, serving as a key intermediate for numerous commercially significant pesticide compounds. The trifluoromethylpyridine structural motif confers enhanced biological activity and improved environmental stability compared to non-fluorinated analogs. This has led to the development of more than 20 agrochemical products containing trifluoromethylpyridine moieties that have received International Organization for Standardization common names.

The compound's role in herbicide development has been particularly significant, with fluazifop-butyl representing the first trifluoromethylpyridine derivative to achieve commercial agrochemical market success. Subsequent developments have expanded the range of crop protection agents incorporating this structural motif, including various insecticides, fungicides, and herbicides designed to address evolving agricultural challenges. The unique physicochemical properties imparted by the fluorinated pyridine structure contribute to improved selectivity, potency, and environmental fate characteristics.

In pharmaceutical research, this compound serves as a crucial intermediate for synthesizing therapeutic compounds targeting diverse disease areas. Notable examples include tavapadon, a potent partial agonist at dopamine D1/D5 receptors under development for Parkinson's disease treatment. The synthetic route to tavapadon utilizes 2,3-chloro-5-(trifluoromethyl)pyridine, a closely related compound, demonstrating the broader utility of this chemical class in medicinal chemistry.

Leniolisib represents another significant pharmaceutical application, where the compound serves as an intermediate in synthesizing a phosphoinositide 3-kinase delta inhibitor for treating activated phosphoinositide 3-kinase delta syndrome. Structural optimization studies revealed that incorporation of trifluoromethyl groups increased biological potency by a factor of five compared to methyl-substituted analogs. This enhancement demonstrates the critical importance of fluorine substitution patterns in optimizing pharmaceutical properties.

The pharmaceutical industry has recognized five marketed drugs and two veterinary products containing trifluoromethylpyridine moieties, with numerous additional candidates currently undergoing clinical evaluation. This expanding therapeutic portfolio reflects the continued importance of fluorinated pyridine derivatives in drug discovery efforts. The combination of enhanced metabolic stability, improved bioavailability, and unique receptor binding profiles makes these compounds particularly valuable for addressing challenging therapeutic targets.

Research applications extend beyond direct pharmaceutical use to include radiotracer development for medical imaging. 3-[¹⁸F]fluoro-4-aminopyridine, synthesized through Yamada-Curtius rearrangement methodology, represents an advanced positron emission tomography radioligand under investigation for imaging demyelination and remyelination processes. This application demonstrates the versatility of fluorinated pyridine chemistry in developing sophisticated diagnostic tools for neurological research.

Current trends in both agrochemical and pharmaceutical research continue to emphasize the strategic importance of this compound as a synthetic intermediate. The compound's unique electronic properties, arising from the combination of pyridine nitrogen and extensive fluorine substitution, provide medicinal chemists and agrochemical researchers with powerful tools for modulating biological activity. Future applications are expected to expand as synthetic methodologies continue advancing and new biological targets are identified that benefit from fluorinated pyridine structural motifs.

Structure

2D Structure

Eigenschaften

IUPAC Name |

2,3-difluoro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F5N/c7-4-1-3(6(9,10)11)2-12-5(4)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFCGIKPAAZFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10540285 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89402-42-6 | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89402-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089402426 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Difluoro-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10540285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-difluoro-5-(trifluoromethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.202.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Fluorination of Chlorinated Precursors

The most widely documented method involves the reaction of 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine with CsF in dimethyl sulfoxide (DMSO) at elevated temperatures (120–125°C) under anhydrous conditions. The reaction proceeds via nucleophilic aromatic substitution (SNAr), where fluoride ions displace the chlorine atom at the 3-position. Key steps include:

- Reactant stoichiometry : A 50% molar excess of CsF ensures complete conversion.

- Solvent selection : DMSO enhances fluoride ion solubility and reaction kinetics.

- Reaction time : Prolonged heating (48–69 hours) maximizes yield but risks decomposition.

- Combine 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine (0.1 mol) with CsF (0.15 mol) in DMSO.

- Heat at 120°C for 48 hours under nitrogen.

- Distill the product under reduced pressure (210 mm Hg) to isolate 2,3-difluoro-5-(trifluoromethyl)pyridine.

Yield : 48.4%.

In Situ Generation of Fluorinated Intermediates

Alternative routes involve generating the chlorinated precursor in situ from 2,3-dichloro-5-(trifluoromethyl)pyridine or 2,3-dichloro-5-(trichloromethyl)pyridine . Fluorination is achieved using hydrofluoric acid (HF), KF, or CsF:

- Step 1 : Partial fluorination of 2,3-dichloro-5-(trifluoromethyl)pyridine with KF yields 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine.

- Step 2 : Subsequent treatment with CsF completes the substitution.

Advantages :

- Reduces purification steps for intermediates.

- Adaptable to large-scale synthesis (e.g., 75 g CsF with 65.7 g substrate).

Solvent and Temperature Optimization

The choice of solvent and temperature critically impacts reaction efficiency:

| Solvent | Boiling Point (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 189 | 48–69 | 48.4–50.2 |

| N-Methylpyrrolidinone | 202 | 72 | 42.1 |

| Sulfolane | 285 | 60 | 45.8 |

- DMSO superiority : High polarity and thermal stability facilitate faster fluoride ion activation.

- Temperature trade-offs : Reactions above 130°C accelerate decomposition, necessitating vacuum distillation for product recovery.

Purification and Isolation Techniques

Crude product isolation involves:

- Distillation : Short-path distillation at 85–130°C (210 mm Hg) separates the product from DMSO and unreacted CsF.

- Extraction : Water washes remove residual DMSO, followed by drying over molecular sieves.

- Final distillation : High-purity this compound is obtained at 102°C (760 mm Hg).

Purity metrics :

- Gas chromatography-mass spectrometry (GC-MS): Confirms absence of chlorinated byproducts.

- Elemental analysis: Matches theoretical values (C: 39.36%, H: 1.09%, N: 7.65%).

Comparative Analysis of Methodologies

| Method | Starting Material | Catalyst | Yield (%) | Key Limitation |

|---|---|---|---|---|

| Direct fluorination | 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine | CsF | 48.4 | Prolonged reaction time |

| In situ fluorination | 2,3-Dichloro-5-(trifluoromethyl)pyridine | KF/CsF | 50.2 | Multi-step synthesis |

| High-temperature fluorination | 2-Chloro-3-fluoro-5-(trifluoromethyl)pyridine | HF | 44.7 | Corrosive reagents |

- CsF vs. KF : CsF’s higher solubility in DMSO improves reaction rates but increases cost.

- HF limitations : Despite efficacy, HF’s toxicity and corrosivity limit industrial adoption.

Industrial-Scale Considerations

For kilogram-scale production, the following adjustments are critical:

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Difluoro-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Nucleophilic substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles under appropriate conditions.

Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

Coupling reactions: It can be used in cross-coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic substitution: Potassium fluoride or cesium fluoride in polar aprotic solvents.

Oxidation: Various oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling reactions: Palladium or nickel catalysts in the presence of suitable ligands.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyridines, while coupling reactions can produce complex aromatic compounds .

Wissenschaftliche Forschungsanwendungen

Chemical Intermediate in Herbicide Synthesis

One of the primary applications of 2,3-difluoro-5-(trifluoromethyl)pyridine is as a chemical intermediate in the production of herbicides. It is used to synthesize 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids, which are known for their herbicidal properties. The presence of fluorine atoms enhances the biological activity and stability of these compounds, making them effective in agricultural applications .

Case Study: Herbicide Development

Research has shown that herbicides derived from this compound exhibit superior activity compared to those synthesized from other halogenated pyridines. For instance, the incorporation of fluorine at the 3-position of the pyridine ring significantly improves herbicidal efficacy, as demonstrated in various field trials .

Synthesis Methodologies

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions using alkali metal fluorides as fluorinating agents. Common methods include:

- Halogen Exchange Reaction : This method utilizes cesium fluoride or potassium fluoride to replace chlorine atoms with fluorine in pyridine derivatives. The reaction conditions often involve solvents such as dimethylsulfoxide (DMSO) or N-methylpyrrolidinone (NMP) at elevated temperatures .

Table 1: Synthesis Conditions for this compound

| Method | Fluorinating Agent | Solvent | Temperature (°C) | Reaction Time |

|---|---|---|---|---|

| Halogen Exchange Reaction | Cesium Fluoride | DMSO | 120-125 | 48 hours |

| Nucleophilic Substitution | Potassium Fluoride | NMP | 140 | 4.5 hours |

Applications in Material Science

Beyond agricultural applications, this compound has potential uses in material science due to its unique electronic properties imparted by the trifluoromethyl group. Research indicates that such compounds can serve as precursors for materials with specific electronic or optical characteristics .

Future Directions and Research Opportunities

The ongoing research into the applications of this compound suggests several promising avenues:

- Development of New Agrochemicals : Further exploration of its derivatives may lead to the discovery of novel herbicides with enhanced selectivity and reduced environmental impact.

- Material Science Innovations : Investigating its utility in creating advanced materials for electronics or photonics could open new industrial applications.

Wirkmechanismus

The mechanism of action of 2,3-Difluoro-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance binding affinity and selectivity, as well as improve metabolic stability .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Pyridine Derivatives

2,3-Dichloro-5-(trifluoromethyl)pyridine (CAS: 69045-84-7)

- Structural Differences : Chlorine atoms replace fluorine at positions 2 and 3.

- Physical Properties : Higher molecular weight (215.99 g/mol) and boiling point (172°C) compared to the difluoro analog .

- Synthesis : Produced via chlorination of 2-chloro-5-(trifluoromethyl)pyridine under catalytic conditions .

- Applications: Primarily used in agrochemicals (e.g., herbicides, insecticides). Derivatives like fluazifop and haloxyfop are notable .

- Reactivity : Chlorine atoms are better leaving groups than fluorine, making this compound more reactive in nucleophilic substitution reactions. However, chlorine substitution can increase toxicity, as seen in reduced herbicidal safety profiles compared to fluorine analogs .

2,3,6-Trichloro-5-(trichloromethyl)pyridine

- Structural Differences : Additional chlorine atoms at position 6 and a trichloromethyl (-CCl₃) group.

- Applications : Intermediate for synthesizing polychlorinated pyridine-based pesticides. Its higher halogen content increases environmental persistence, raising regulatory concerns .

5-(Trifluoromethyl)pyridine Derivatives

- Examples : 2,3-Dimethoxy-5-(trifluoromethyl)pyridine and 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate.

- Key Differences : Methoxy or iodine substituents alter electronic properties, affecting solubility and reactivity. These derivatives are tailored for specific applications, such as cross-coupling reactions in pharmaceutical synthesis .

Comparative Analysis of Key Properties

Research Findings and Industrial Relevance

- Herbicidal Efficiency: this compound yields superior herbicidal intermediates (e.g., 2-(4-((3-fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)alkanoic acids) compared to chloro or bromo analogs, with enhanced safety profiles for warm-blooded animals .

- Thermal Stability : The trifluoromethyl group in both difluoro and dichloro derivatives improves thermal stability, critical for agrochemical formulations .

- Cost and Scalability : Dichloro derivatives are more cost-effective to synthesize but face regulatory hurdles due to toxicity .

Biologische Aktivität

2,3-Difluoro-5-(trifluoromethyl)pyridine is a fluorinated pyridine derivative that has garnered attention for its biological activity, particularly in herbicidal and potential pharmaceutical applications. This article explores the compound's synthesis, biological properties, and relevant case studies.

Synthesis and Properties

The synthesis of this compound typically involves nucleophilic aromatic substitution reactions. The most common method includes the reaction of 2-fluoro-3-chloro-5-(trifluoromethyl)pyridine with cesium fluoride (CsF) or potassium fluoride (KF) in a solvent such as dimethyl sulfoxide (DMSO) . The process yields the desired compound in moderate to high yields, often exceeding 80% under optimized conditions.

Physical Properties:

- Appearance: Colorless liquid

- Boiling Point: 104°C at 760 mmHg

- Refractive Index: 1.3885

Herbicidal Activity

This compound is primarily recognized for its herbicidal properties. It serves as an intermediate in the synthesis of more complex herbicides such as pyridyloxyphenoxy alkanoic acids. These compounds have demonstrated superior herbicidal activity due to the presence of fluorine substituents, which enhance their efficacy against various weed species .

Table 1: Herbicidal Activity of Related Compounds

| Compound Name | Active Ingredient | Efficacy (%) |

|---|---|---|

| 2-(4-((3-Fluoro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenoxy)propanoic acid | Pyridyloxyphenoxy acid | High |

| This compound | Intermediate for herbicides | Moderate |

Antimicrobial Properties

Recent studies have indicated that trifluoromethyl pyridines exhibit notable antimicrobial activity. For example, a study found that derivatives of trifluoromethyl pyridines showed effective antibacterial and antifungal properties, making them candidates for further development in agricultural and pharmaceutical applications .

Case Study: Antibacterial Activity

In a controlled experiment, various trifluoromethyl pyridine derivatives were tested against bacterial strains. The results indicated that certain derivatives exhibited significant inhibition of bacterial growth at concentrations as low as 50 mg/L .

Potential Pharmaceutical Applications

The trifluoromethyl group is known to enhance the pharmacological properties of compounds. In the context of drug design, studies have shown that incorporating trifluoromethyl groups can improve potency and selectivity against specific biological targets. For instance, compounds containing this group have been linked to enhanced inhibition of enzymes involved in cancer metabolism .

Table 2: Examples of Trifluoromethyl-Containing Drugs

| Drug Name | Target | Activity |

|---|---|---|

| Fluazinam | Fungicide | High |

| BAY-069 | BCAT1/2 Inhibitor | Moderate |

Q & A

Q. What are the common synthetic routes for preparing 2,3-difluoro-5-(trifluoromethyl)pyridine?

- Methodological Answer : The synthesis often involves halogen exchange or functionalization of precursor pyridine derivatives. For example:

- Halogen Exchange : Starting from 3-chloro-2-fluoro-5-(trifluoromethyl)pyridine, fluorination can be achieved via nucleophilic aromatic substitution (SNAr) using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) under anhydrous conditions .

- Vapour-Phase Chlorination : Similar to the production of 2,3-dichloro-5-(trifluoromethyl)pyridine, chlorination of trifluoromethylpyridine derivatives can be adapted, followed by selective fluorination .

- Regioexhaustive Functionalization : Model substrates like 2-chloro-5-(trifluoromethyl)pyridine are used to systematically introduce fluorine atoms at specific positions via directed metalation or catalytic C–H activation .

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : NMR is critical for identifying fluorine environments. The trifluoromethyl group () typically resonates at δ -62 to -65 ppm, while aromatic fluorines appear between δ -110 to -120 ppm. NMR detects protons adjacent to fluorine atoms, showing splitting patterns due to coupling .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 215.01 for ) confirms molecular composition .

- IR Spectroscopy : Stretching vibrations for C–F bonds in the trifluoromethyl group appear at 1100–1250 cm, while aromatic C–N bonds absorb near 1600 cm .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use N95 masks, nitrile gloves, and chemical-resistant goggles to avoid inhalation or dermal contact .

- Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C to prevent decomposition .

- Hazard Mitigation : Avoid open flames (flash point: 113°C) and ensure proper ventilation due to potential respiratory irritation .

Advanced Research Questions

Q. How can regioselectivity challenges in fluorination reactions of trifluoromethylpyridines be addressed?

- Methodological Answer :

- Directed Metalation : Use directing groups (e.g., amides or lithium bases) to block reactive sites and favor fluorination at the 2- and 3-positions. For example, lithiation of 3-chloro-5-(trifluoromethyl)pyridine followed by quenching with Selectfluor® .

- Catalytic C–H Activation : Transition-metal catalysts (e.g., Pd/Cu) enable selective C–F bond formation. DFT studies predict activation barriers for competing pathways to optimize conditions .

- Kinetic vs. Thermodynamic Control : Adjust reaction temperature and solvent polarity to favor desired intermediates. Polar aprotic solvents (e.g., DMF) enhance SNAr reactivity at electron-deficient positions .

Q. What computational tools predict the reactivity of this compound in biological systems?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina models interactions with biological targets (e.g., enzymes or receptors). The compound’s electronegative fluorines may form hydrogen bonds with active-site residues, as seen in studies of analogous pyridine derivatives .

- DFT Calculations : Compute Fukui indices to identify electrophilic/nucleophilic sites. The trifluoromethyl group’s electron-withdrawing effect increases reactivity at the 4-position, guiding derivatization strategies .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~2.5 for moderate lipophilicity) and potential toxicity risks (e.g., cytochrome P450 inhibition) .

Q. What are the potential applications of this compound in chemical biology?

- Methodological Answer :

- Enzyme Probes : Fluorine atoms serve as NMR tags to study enzyme conformational changes. For example, monitoring binding kinetics with kinases or phosphatases .

- Fluorescent Probes : Functionalize the pyridine core with fluorophores (e.g., BODIPY) via Suzuki coupling to track cellular uptake or localization in real-time .

- Photopharmacology : Introduce light-sensitive groups (e.g., azobenzene) to create photoswitchable inhibitors, enabling spatiotemporal control of biological activity .

Contradictions and Limitations

- Synthetic Yield Variability : Halogen exchange methods (e.g., fluorination of chlorinated precursors) may yield <60% due to competing side reactions, necessitating purification via column chromatography .

- Biological Activity Gaps : While analogues like 2-amino-3-chloro-5-(trifluoromethyl)pyridine show antitumor activity, direct evidence for the title compound is limited. Cross-disciplinary validation (e.g., in vitro cytotoxicity assays) is recommended .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.